molecular formula C22H16N2O4S B12744774 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- CAS No. 115091-90-2

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy-

Cat. No.: B12744774
CAS No.: 115091-90-2
M. Wt: 404.4 g/mol
InChI Key: GILOSLHNLKBCJP-UHFFFAOYSA-N
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Description

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- involves multiple steps and specific reaction conditions. The synthetic routes typically include cyclization reactions, where the formation of the heterocyclic ring system is a key step. Common reagents used in these reactions include substituted hydrazines and pyrazine-2,3-dicarbonitrile . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar compounds to 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- include other heterocyclic compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups and overall molecular structure. Examples include:

The uniqueness of 5H-(1)Benzothiopyrano(4,3-b)pyridine-3-carbonitrile, 4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

115091-90-2

Molecular Formula

C22H16N2O4S

Molecular Weight

404.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2,9-dimethoxy-5H-thiochromeno[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H16N2O4S/c1-25-13-4-6-19-14(8-13)21-16(10-29-19)20(15(9-23)22(24-21)26-2)12-3-5-17-18(7-12)28-11-27-17/h3-8H,10-11H2,1-2H3

InChI Key

GILOSLHNLKBCJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCC3=C(C(=C(N=C32)OC)C#N)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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